molecular formula C21H24N2 B8520697 2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]dec-7-ene

2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]dec-7-ene

Katalognummer: B8520697
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: LQKPOBSGGPWQOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-benzyl-8-pyridin-3-yl-2-azaspiro[45]dec-7-ene is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]dec-7-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic core in the presence of a base.

    Pyridine Ring Formation: The pyridine ring is typically formed through a condensation reaction involving a suitable aldehyde or ketone and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, alkyl halides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]dec-7-ene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]dec-7-ene can be compared with other similar compounds, such as:

    Spirocyclic Compounds: These compounds share the spirocyclic core structure but may differ in the substituents attached to the core.

    Pyridine Derivatives: Compounds with a pyridine ring that may have different functional groups or additional rings attached.

    Benzyl-Substituted Compounds: Molecules with a benzyl group attached to various core structures.

The uniqueness of this compound lies in its specific combination of the spirocyclic core, pyridine ring, and benzyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C21H24N2

Molekulargewicht

304.4 g/mol

IUPAC-Name

2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]dec-7-ene

InChI

InChI=1S/C21H24N2/c1-2-5-18(6-3-1)16-23-14-12-21(17-23)10-8-19(9-11-21)20-7-4-13-22-15-20/h1-8,13,15H,9-12,14,16-17H2

InChI-Schlüssel

LQKPOBSGGPWQOP-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCN(C2)CC3=CC=CC=C3)CC=C1C4=CN=CC=C4

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

SOCl2(1 ml) was added dropwise to a solution of 2-benzyl-8-(pyridin-3-yl)-2-azaspiro[4.5]decan-8-ol (450 mg, 1.39 mmol, 1.0 eq.) in pyridine (5 ml) at −10° C. and the reaction mixture was stirred at the same temperature for 15 min. After completion of the reaction (monitored by TLC), the reaction mixture was poured onto crushed ice and the mixture was then neutralized with sat. NaHCO3 solution (15 ml). It was extracted with methylene chloride (2×30 ml) and the combined organic layers were washed with water (20 ml) and brine (20 ml), and dried over sodium sulfate. The solvent was evaporated under reduced pressure to give the crude product which was purified by column chromatography (silica gel; 10% MeOH/DCM) to yield the desired compound as a reddish sticky solid. Yield: 71% (300 mg, 0.99 mmol).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
71%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.